8-(3-chloro-4-fluorobenzenesulfonyl)-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
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Overview
Description
8-(3-chloro-4-fluorobenzenesulfonyl)-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-chloro-4-fluorobenzenesulfonyl)-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of various functional groups. Common synthetic routes include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization of appropriate precursors.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides.
Substitution Reactions: Incorporation of the chloro and fluoro substituents on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(3-chloro-4-fluorobenzenesulfonyl)-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene undergoes various chemical reactions, including:
Oxidation: Conversion of the thioether group to sulfoxide or sulfone.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-chlorosuccinimide for chlorination.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
8-(3-chloro-4-fluorobenzenesulfonyl)-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 8-(3-chloro-4-fluorobenzenesulfonyl)-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene involves interaction with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 8-((3-Chloro-4-fluorophenyl)sulfonyl)-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
- 8-((3-Chloro-4-fluorophenyl)sulfonyl)-2-(propylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Uniqueness
The unique combination of the chloro and fluoro substituents, along with the ethylthio group, distinguishes this compound from its analogs. These modifications can significantly impact its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-(3-chloro-4-fluorophenyl)sulfonyl-3-ethylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O2S2/c1-2-29-20-19(15-6-4-3-5-7-15)24-21(25-20)10-12-26(13-11-21)30(27,28)16-8-9-18(23)17(22)14-16/h3-9,14H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZTYFYAXPZELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)N=C1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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